4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid
Overview
Description
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid is a chemical compound with the molecular formula C16H22N2O6S and a molecular weight of 370.43 g/mol . It is an off-white solid that is commonly used in various scientific research applications. The compound is known for its stability and versatility in chemical reactions, making it a valuable tool in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid typically involves the following steps:
Formation of tert-Butoxycarbonyl Piperazine: The first step involves the protection of piperazine with tert-butoxycarbonyl (Boc) to form tert-butoxycarbonyl piperazine.
Sulfonylation: The protected piperazine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Coupling with Benzoic Acid: The final step involves the coupling of the sulfonylated piperazine with benzoic acid under appropriate reaction conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The Boc protecting group can be removed under acidic conditions through hydrolysis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like dichloromethane or acetonitrile.
Hydrolysis: Acidic conditions using hydrochloric acid or trifluoroacetic acid are commonly employed to remove the Boc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the Boc group yields the free amine derivative of the compound.
Scientific Research Applications
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The Boc group provides stability and protection during chemical reactions, allowing for selective modifications .
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(tert-Butoxycarbonyl)piperazinyl)carbonyl)benzoic acid
- 4-((4-(tert-Butoxycarbonyl)piperazinyl)amino)benzoic acid
Uniqueness
4-((4-(tert-Butoxycarbonyl)piperazinyl)sulfonyl)benzoic acid is unique due to the presence of both the sulfonyl and Boc groups. This combination provides a balance of reactivity and stability, making it a versatile compound for various applications. The sulfonyl group enhances its ability to interact with biological targets, while the Boc group ensures protection during synthetic processes .
Properties
IUPAC Name |
4-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]sulfonylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-16(2,3)24-15(21)17-8-10-18(11-9-17)25(22,23)13-6-4-12(5-7-13)14(19)20/h4-7H,8-11H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAHCUDDQZXTCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569489 | |
Record name | 4-[4-(tert-Butoxycarbonyl)piperazine-1-sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138385-00-9 | |
Record name | 4-[4-(tert-Butoxycarbonyl)piperazine-1-sulfonyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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